molecular formula C10H21NO B13310975 [(1-Methoxy-3-methylcyclohexyl)methyl](methyl)amine

[(1-Methoxy-3-methylcyclohexyl)methyl](methyl)amine

Cat. No.: B13310975
M. Wt: 171.28 g/mol
InChI Key: XOHLJAPWGXQOHH-UHFFFAOYSA-N
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Description

(1-Methoxy-3-methylcyclohexyl)methylamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexane, where a methoxy group and a methyl group are attached to the cyclohexyl ring, and the amine group is bonded to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-3-methylcyclohexyl)methylamine typically involves the alkylation of cyclohexyl derivativesThe reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .

Industrial Production Methods

In industrial settings, the production of (1-Methoxy-3-methylcyclohexyl)methylamine may involve large-scale O-alkylation processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-3-methylcyclohexyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amine derivatives, and various substituted cyclohexyl compounds .

Scientific Research Applications

(1-Methoxy-3-methylcyclohexyl)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of (1-Methoxy-3-methylcyclohexyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Methoxyamine: Similar in structure but lacks the cyclohexyl ring.

    N-Methylhydroxylamine: An isomer with different functional group positioning.

    Aminomethanol: Another isomer with distinct properties.

Uniqueness

(1-Methoxy-3-methylcyclohexyl)methylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclohexyl ring and methoxy group contribute to its stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-methoxy-3-methylcyclohexyl)-N-methylmethanamine

InChI

InChI=1S/C10H21NO/c1-9-5-4-6-10(7-9,12-3)8-11-2/h9,11H,4-8H2,1-3H3

InChI Key

XOHLJAPWGXQOHH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CNC)OC

Origin of Product

United States

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